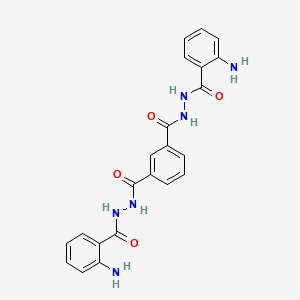

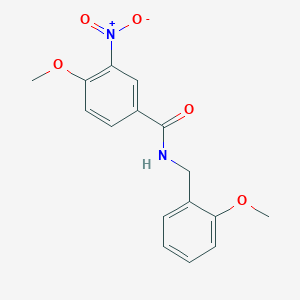

N'~1~,N'~3~-bis(2-aminobenzoyl)isophthalohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'~1~,N'~3~-bis(2-aminobenzoyl)isophthalohydrazide, commonly known as BIH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of hydrazide derivative that has been synthesized using different methods. The synthesis of BIH has been extensively studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorescence Sensing

A study by Sharma et al. (2019) introduced a hydrazone-based compound synthesized from N'1,N'3-bis(2-aminobenzoyl)isophthalohydrazide, characterized for its selective and sensitive response toward Al(III) ions through fluorescence enhancement in aqueous medium. This compound further demonstrated the potential for detecting explosive picric acid (PA) via fluorescence quenching, showcasing its application in environmental monitoring and safety (Sharma et al., 2019).

Catalytic Activity

Research by Sutradhar et al. (2018) highlighted the use of bis(2-hydroxybenzylidene)isophthalohydrazide derivatives in synthesizing copper (II) complexes that exhibit significant catalytic activity towards the oxidation of alcohols and alkanes under mild conditions. This study emphasizes the role of such compounds in facilitating efficient and selective oxidation processes, relevant for industrial chemistry (Sutradhar et al., 2018).

Coordination Chemistry and Ligand Synthesis

Another study by Schick et al. (2014) described the reaction of N-aminobenzimidazole with N,N-bis(dimethyleneamin)azine to yield new bis(NHC) precursors, showcasing the potential of N'1,N'3-bis(2-aminobenzoyl)isophthalohydrazide derivatives in forming complex ligands for metal coordination. This research provides insights into the synthesis of novel ligands for potential applications in catalysis and material science (Schick et al., 2014).

Propriétés

IUPAC Name |

1-N',3-N'-bis(2-aminobenzoyl)benzene-1,3-dicarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c23-17-10-3-1-8-15(17)21(31)27-25-19(29)13-6-5-7-14(12-13)20(30)26-28-22(32)16-9-2-4-11-18(16)24/h1-12H,23-24H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBIDQODNGSPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)